molecular formula C13H16O3 B14019377 Benzenebutanoic acid, a-methyl-g-oxo-, ethyl ester CAS No. 6938-44-9

Benzenebutanoic acid, a-methyl-g-oxo-, ethyl ester

Cat. No.: B14019377
CAS No.: 6938-44-9
M. Wt: 220.26 g/mol
InChI Key: BOHBYJCFZWBXOZ-UHFFFAOYSA-N
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Description

Benzenebutanoic acid, a-methyl-g-oxo-, ethyl ester, also known as ethyl 2-methyl-4-oxo-4-phenylbutanoate, is an organic compound with the molecular formula C13H16O3. It is a derivative of benzenebutanoic acid and is characterized by the presence of an ethyl ester group. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenebutanoic acid, a-methyl-g-oxo-, ethyl ester typically involves the esterification of benzenebutanoic acid derivatives. One common method involves the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants in a microchannel reactor, followed by separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions

Benzenebutanoic acid, a-methyl-g-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzenebutanoic acid derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alcohols and amines can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Benzenebutanoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various ester and amide derivatives.

Scientific Research Applications

Benzenebutanoic acid, a-methyl-g-oxo-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenebutanoic acid, a-methyl-g-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzenebutanoic acid, γ-oxo-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Benzenepropanoic acid, ethyl ester: Similar structure but lacks the keto group.

Uniqueness

Benzenebutanoic acid, a-methyl-g-oxo-, ethyl ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ethyl ester group provides distinct reactivity compared to similar compounds with different ester groups .

Properties

IUPAC Name

ethyl 2-methyl-4-oxo-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-16-13(15)10(2)9-12(14)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHBYJCFZWBXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6938-44-9
Record name NSC53963
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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